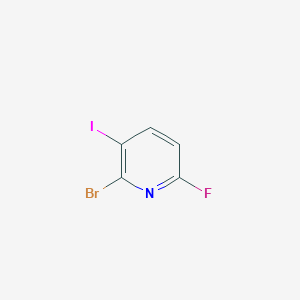
Potassium trifluoro(isobutyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(isobutyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety, in this case, an isobutyl group. This compound is particularly valued in synthetic chemistry for its role in cross-coupling reactions and other transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Potassium trifluoro(isobutyl)borate typically involves the reaction of isobutylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. Continuous flow chemistry techniques have been employed to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(isobutyl)borate undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the primary product is a new carbon-carbon bond .
Aplicaciones Científicas De Investigación
Potassium trifluoro(isobutyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research is ongoing into its use in drug development, particularly for its role in creating new molecular scaffolds.
Mecanismo De Acción
The mechanism by which Potassium trifluoro(isobutyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates the formation of new bonds. In cross-coupling reactions, it serves as a source of the organic moiety that couples with an electrophile, typically under the influence of a palladium catalyst .
Comparación Con Compuestos Similares
- Potassium Methyltrifluoroborate
- Potassium Ethyltrifluoroborate
- Potassium Phenyltrifluoroborate
Comparison: Potassium trifluoro(isobutyl)borate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and phenyl counterparts. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Propiedades
IUPAC Name |
potassium;trifluoro(2-methylpropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-4(2)3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICSXRVKNDFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
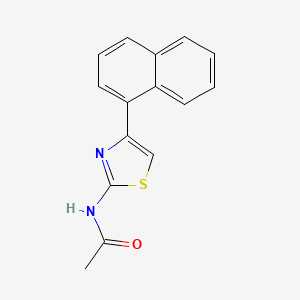
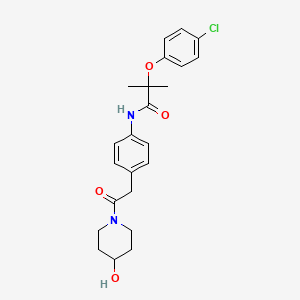
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)
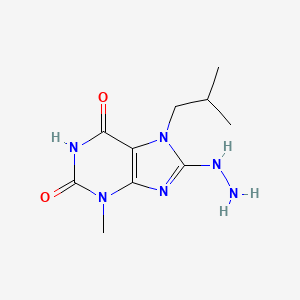
![2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2724500.png)
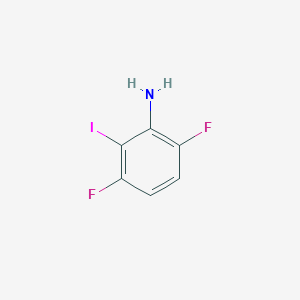
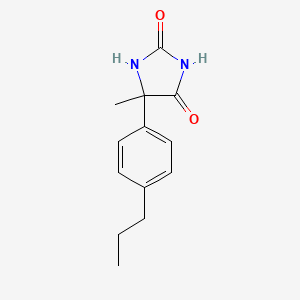
![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)
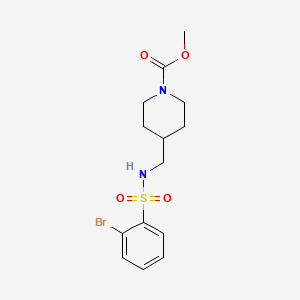
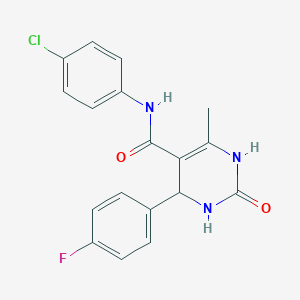
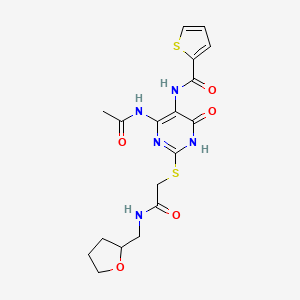
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)
